molecular formula C7H14ClNO4S B14013423 (2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride

(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride

Cat. No.: B14013423
M. Wt: 243.71 g/mol
InChI Key: YIQQGUGIBCWLNA-FYZOBXCZSA-N
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Description

(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxylic acid group, and a thian-4-yl group with a dioxo substitution. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thian-4-yl derivatives and amino acid precursors.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

    Reaction Steps: The synthesis involves the formation of the thian-4-yl group, followed by the introduction of the amino group and the carboxylic acid group. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves:

    Batch or Continuous Process: Depending on the scale, the production can be carried out in batch reactors or continuous flow reactors.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can bind to enzymes and modulate their activity, affecting biochemical pathways.

    Receptor Interaction: It may interact with cellular receptors, triggering signaling cascades.

    Pathway Modulation: The compound can influence various cellular pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole-4-carboxylate: A compound with similar amino and thian-4-yl groups.

    Imidazoles: Heterocyclic compounds with similar structural motifs.

Uniqueness

(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C7H14ClNO4S

Molecular Weight

243.71 g/mol

IUPAC Name

(2R)-2-amino-2-(1,1-dioxothian-4-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H13NO4S.ClH/c8-6(7(9)10)5-1-3-13(11,12)4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1

InChI Key

YIQQGUGIBCWLNA-FYZOBXCZSA-N

Isomeric SMILES

C1CS(=O)(=O)CCC1[C@H](C(=O)O)N.Cl

Canonical SMILES

C1CS(=O)(=O)CCC1C(C(=O)O)N.Cl

Origin of Product

United States

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